7-Chloro-8-fluoro-2-phenylquinoline
Overview
Description
7-Chloro-8-fluoro-2-phenylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-2-phenylquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor. For example, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Chemistry: 7-Chloro-8-fluoro-2-phenylquinoline is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a valuable tool in biological research. It is used in the study of enzyme inhibition and as a probe for investigating biological pathways .
Medicine: Due to its antibacterial, antineoplastic, and antiviral properties, this compound is explored for potential therapeutic applications. It is a candidate for drug development targeting various diseases .
Industry: In the industrial sector, the compound finds applications in the production of liquid crystals and dyes. Its unique properties make it suitable for use in advanced materials .
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antibacterial or antiviral agent . Additionally, the compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its antineoplastic activity .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
Uniqueness: 7-Chloro-8-fluoro-2-phenylquinoline stands out due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and provide unique chemical properties.
Properties
IUPAC Name |
7-chloro-8-fluoro-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCMXJVMCJTOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727497 | |
Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867164-92-9 | |
Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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